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Compound of Interest

Compound Name: Euonymine

Cat. No.: B13332915 Get Quote

An enantioselective total synthesis of Euonymine, a complex sesquiterpenoid natural product,

was first achieved by the research group of Inoue in 2021. This seminal work provides a

roadmap for the construction of this intricate molecule, which is characterized by a highly

oxygenated and stereochemically rich dihydro-β-agarofuran core, further elaborated with a

macrocyclic bislactone bridge.[1][2][3] The synthesis presents a formidable challenge due to

the presence of 11 contiguous stereocenters and numerous oxygen functionalities.[1][2][3]

This document outlines the key strategies and methodologies employed in the total synthesis

of Euonymine, targeting researchers and professionals in organic synthesis and drug

development.

Retrosynthetic Analysis and Strategy
The overall strategy for the total synthesis of Euonymine hinges on a convergent approach,

wherein the complex core structure and the macrocyclic bridge are synthesized separately and

then coupled. The core scaffold, euonyminol, is a heavily hydroxylated dihydro-β-agarofuran.[1]

[2][3] The synthesis of this core was a key focus, with a strategy that sequentially constructed

the A, B, and C rings.

A simplified retrosynthetic overview is as follows: Euonymine is disconnected at the

macrocyclic ester linkages to reveal the protected euonyminol core and the bislactone side

chain. The euonyminol core is further deconstructed by strategically opening the A, B, and C

rings, leading back to a simple chiral starting material, (R)-glycerol acetonide.[1][2][3]
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The following protocols describe the key transformations in the total synthesis of Euonymine.

For detailed experimental procedures, including specific quantities of reagents, reaction times,

and purification methods, readers are directed to the supporting information of the primary

literature.[4][5]

Construction of the ABC-Ring System of the
Euonyminol Core
The synthesis of the tricyclic core of Euonymine involves a series of key cycloaddition and

cyclization reactions to stereoselectively form the A, B, and C rings.

1. B-Ring Formation via Diels-Alder Reaction: The synthesis commences from (R)-glycerol

acetonide to establish the initial chirality. The B-ring is constructed using an Et3N-accelerated

Diels-Alder reaction.[1][2][3] This [4+2] cycloaddition is a powerful tool for the formation of six-

membered rings with high stereocontrol.[6][7]

2. C-Ring Formation via Intramolecular Iodoetherification: Following the formation of the B-ring,

the C-ring is assembled through an intramolecular iodoetherification.[1][2][3] This reaction

involves the cyclization of an alcohol onto an alkene, promoted by an iodine source, to form a

tetrahydrofuran ring.

3. A-Ring Formation via Ring-Closing Olefin Metathesis (RCM): The A-ring is constructed using

a ring-closing olefin metathesis (RCM) reaction.[1][2][3] This powerful carbon-carbon bond-

forming reaction utilizes a ruthenium catalyst to form a cyclic olefin from a diene precursor.[8][9]

[10][11][12]

Synthesis of the Euonyminol Core
The synthesis of the highly oxygenated euonyminol core has also been a significant target. An

alternative enantioselective synthesis of euonyminol was reported by Herzon and coworkers.

[13][14] Key features of their approach include:

Diastereoselective Intramolecular Alkene Oxyalkylation: To establish the C10 quaternary

center.[1]

Intramolecular Aldol-Dehydration: To access the tricyclic scaffold.[1]
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Tandem Lactonization-Epoxide Opening: To form the trans-C2-C3 vicinal diol.[1]

Late-Stage Diastereoselective α-Ketol Rearrangement.[1]

Final Assembly of Euonymine
The final stages of the total synthesis of Euonymine involve the attachment of the macrocyclic

bridge to the euonyminol core.

1. Site-Selective Bis-esterification: The protected euonyminol core, with its multiple hydroxyl

groups, undergoes a site-selective bis-esterification with a precursor to the bislactone bridge.[1]

[2][3]

2. [3+2]-Cycloaddition and Reductive Desulfurization: The stereocenters on the macrocyclic

bridge are installed using a combination of a [3+2]-cycloaddition and reductive desulfurization.

[1][2][3]

3. Deprotection and Acetylation: The final step involves the global deprotection of the remaining

protecting groups and subsequent acetylation to yield Euonymine.[1][2][3]

Data Presentation
The following table summarizes the key reactions in the total synthesis of Euonymine. Detailed

quantitative data such as yields and stereoselectivities for each step can be found in the

primary literature.[4]
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Mandatory Visualization
The following diagram illustrates the overall workflow for the total synthesis of Euonymine.
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(R)-Glycerol Acetonide Et3N-accelerated
Diels-Alder Reaction

Intramolecular
Iodoetherification

B-Ring Formation Ring-Closing
Olefin Metathesis

C-Ring Formation
Protected Euonyminol

A-Ring Formation Site-Selective
Bis-esterification

[3+2]-Cycloaddition &
Reductive Desulfurization

Deprotection &
Acetylation Euonymine

Click to download full resolution via product page

Caption: Workflow for the Total Synthesis of Euonymine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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